molecular formula C12H8N2O B15353113 Pyrimido[2,1-a]isoquinolin-2-one

Pyrimido[2,1-a]isoquinolin-2-one

Cat. No.: B15353113
M. Wt: 196.20 g/mol
InChI Key: BDUZXMHHZYBCED-UHFFFAOYSA-N
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Description

Pyrimido[2,1-a]isoquinolin-2-one is a heterocyclic organic compound characterized by a fused pyrimido and isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimido[2,1-a]isoquinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a suitable amine with a diketone or keto-ester followed by cyclization[_{{{CITATION{{{_1{Synthesis of pyrimido[2,1-a]isoindolone and isoindolo2,1-a .... The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Pyrimido[2,1-a]isoquinolin-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of new chemical entities with diverse functionalities.

  • Biology: Research has shown that Pyrimido[2,1-a]isoquinolin-2-one derivatives exhibit biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases. Studies have explored their use as anti-inflammatory, analgesic, and antihypertensive agents.

  • Industry: this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Pyrimido[2,1-a]isoquinolin-2-one exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell proliferation or induce apoptosis in cancer cells. The molecular targets and pathways involved vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Pyrimido[2,1-a]isoquinolin-2-one is structurally similar to other heterocyclic compounds such as benzimidazoles and azolo[1,5-a]pyrimidines. its unique fused ring system and chemical properties distinguish it from these compounds. Similar compounds include:

  • Benzimidazoles: Known for their antiviral, antibacterial, and anticancer properties.

  • Azolo[1,5-a]pyrimidines: Exhibiting biological activities such as antiviral and antibacterial effects.

  • Isoquinolines: Used in the synthesis of various pharmaceuticals and natural products.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

pyrimido[2,1-a]isoquinolin-2-one

InChI

InChI=1S/C12H8N2O/c15-11-6-8-14-7-5-9-3-1-2-4-10(9)12(14)13-11/h1-8H

InChI Key

BDUZXMHHZYBCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=O)C=C3

Origin of Product

United States

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